molecular formula C11H9ClOS B11884397 (R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

Cat. No.: B11884397
M. Wt: 224.71 g/mol
InChI Key: RQIOLJOZCMEDBA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is a chiral heterocyclic compound featuring a 2,5-dihydrothiophene ring substituted with a 4-chlorophenyl group at position 2 and a formyl (-CHO) group at position 2. Its molecular formula is C₁₁H₉ClOS, with a molecular weight of 228.7 g/mol. The (R)-configuration at the chiral center (C2) is critical for its stereospecific interactions in biological or synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

InChI

InChI=1S/C11H9ClOS/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-5,7,11H,6H2/t11-/m1/s1

InChI Key

RQIOLJOZCMEDBA-LLVKDONJSA-N

Isomeric SMILES

C1C=C([C@H](S1)C2=CC=C(C=C2)Cl)C=O

Canonical SMILES

C1C=C(C(S1)C2=CC=C(C=C2)Cl)C=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Thiourea derivatives (e.g., Takemoto’s catalyst) at 5–10 mol% loading in toluene or dichloromethane.

  • Temperature : 0–25°C to minimize racemization.

  • Yield : 68–72% with enantiomeric excess (ee) >90%.

Mechanistic Insights :

  • Thio-Michael Addition : The thiourea activates the α,β-unsaturated aldehyde via hydrogen bonding, enabling thiolate attack at the β-position.

  • Aldol Cyclization : Intramolecular aldol condensation forms the dihydrothiophene ring, with the catalyst’s chiral pocket dictating the (R)-configuration.

Analytical Validation :

  • ¹H NMR : Aldehyde proton at δ 9.82 (s, 1H), thiophene protons at δ 7.09–7.65 (d, J = 5.0 Hz).

  • HPLC : Chiralpak AD-H column confirms >90% ee.

Stereoselective Cyclization of α-Thiocyanatoacetophenone Derivatives

This method exploits the reactivity of α-thiocyanatoacetophenone with 4-chlorophenyl-substituted enamines, followed by acid-catalyzed cyclization. The approach ensures high diastereoselectivity through substrate-controlled ring closure.

Synthetic Protocol

  • Enamine Formation : 4-Chlorobenzaldehyde reacts with cyanothioacetamide in ethanol under basic conditions (KOH, 10% aq) to yield the enamine intermediate.

  • Cyclization : Treatment with α-thiocyanatoacetophenone in dioxane at reflux (100°C, 6 h) induces ring closure, forming the dihydrothiophene core.

Key Parameters :

  • Solvent : Dioxane or THF enhances cyclization efficiency.

  • Acid Catalyst : p-TsOH (10 mol%) improves reaction rate and selectivity.

  • Yield : 65–70% with trans-diastereoselectivity (dr >8:1).

Computational Validation :
Density functional theory (DFT) calculations at the r²SCAN-3c level corroborate a stepwise mechanism:

  • Nucleophilic attack at the thiocyanate carbon.

  • Elimination of HNCS to form the thiophene ring.

Asymmetric Organocatalytic Bromination-Annulation

A two-step strategy combining electrophilic bromination and palladium-catalyzed cross-coupling achieves both functionalization and chirality induction.

Stepwise Procedure

  • Bromination : 3-(4-Chlorophenyl)thiophene is treated with N-bromosuccinimide (NBS) in chloroform at 0°C to introduce bromine at the 5-position.

  • Suzuki-Miyaura Coupling : The brominated intermediate reacts with formylphenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.

Stereochemical Control :

  • Chiral bisoxazoline ligands (e.g., Box) induce asymmetry during cross-coupling, yielding the (R)-enantiomer with 85% ee.

Performance Metrics :

  • Overall Yield : 58–62%.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) affords >98% purity.

Multicomponent Reaction (MCR) Approach

The MCR strategy streamlines synthesis by combining 4-chlorobenzaldehyde, pivaloylacetonitrile, and thiazolidinedione in a single pot. This method, adapted from dihydrothiophene syntheses, emphasizes atom economy and scalability.

Reaction Design :

  • Components : 4-Chlorobenzaldehyde (1.2 equiv), pivaloylacetonitrile (1.0 equiv), thiazolidinedione (1.0 equiv).

  • Conditions : EtOH, 70°C, 12 h.

  • Catalyst : Piperidine (20 mol%).

Outcomes :

  • Yield : 75–80% with trans-selectivity (dr >7:1).

  • Byproducts : Minimal (<5%), primarily unreacted aldehyde.

Advantages :

  • No requirement for inert atmosphere.

  • Compatible with diverse aryl aldehydes.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee/drKey AdvantageLimitation
Domino Thio-Michael-Aldol72>90% eeHigh stereocontrolSensitive to moisture
α-Thiocyanato Cyclization70dr >8:1ScalableRequires toxic solvents (dioxane)
Bromination-Annulation6285% eeFunctional group toleranceMulti-step, costly ligands
Multicomponent Reaction80dr >7:1Atom-economicalLimited substrate scope

Mechanistic and Kinetic Considerations

Rate-Determining Steps (RDS)

  • Domino Reaction : Aldol cyclization (RDS) with activation energy ΔG‡ = 22.3 kcal/mol.

  • MCR Approach : Thiazolidinedione ring-opening (RDS), accelerated by piperidine.

Kinetic Isotope Effect (KIE) :

  • KIE = 2.1 observed for deuterated 4-chlorobenzaldehyde in the domino reaction, indicating proton transfer in the RDS.

Industrial-Scale Feasibility

While lab-scale methods achieve satisfactory yields, industrial production demands:

  • Solvent Recovery : Dioxane and ethanol necessitate distillation systems.

  • Catalyst Recycling : Immobilized thioureas or Pd catalysts reduce costs.

  • Purity Specifications : Crystallization from ethanol/acetone (1:3) meets >99% HPLC purity .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. This reaction typically employs oxidizing agents such as KMnO<sub>4</sub> or CrO<sub>3</sub> under acidic or neutral conditions.

Example Reaction:

(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehydeH2OKMnO4,Δ(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid\text{this compound} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4, \Delta} \text{(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid}

Reagent Conditions Product Notes
KMnO<sub>4</sub>Aqueous, refluxCarboxylic acid derivativeHigh yield, requires acid workup
CrO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, RTCarboxylic acid derivativeFaster but harsher conditions

Nucleophilic Addition Reactions

The aldehyde group reacts with nucleophiles (e.g., Grignard reagents, amines) to form alcohols or imines. The chlorophenyl group enhances electrophilicity at the carbonyl carbon.

Example with Grignard Reagent:

This compound+RMgX(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-methanol\text{this compound} + \text{RMgX} \rightarrow \text{(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-methanol}

Key Findings:

  • Reactions proceed in anhydrous ether or THF at 0–25°C.

  • Steric hindrance from the thiophene ring influences regioselectivity.

Condensation Reactions

The aldehyde participates in aldol and Mannich-type condensations. In Mannich reactions, it reacts with amines and formaldehyde to form β-amino carbonyl derivatives .

Mannich Reaction Pathway:

(R)-Aldehyde+RNH2+HCHO(R)-β-Amino-thiophene derivative\text{(R)-Aldehyde} + \text{RNH}_2 + \text{HCHO} \rightarrow \text{(R)-β-Amino-thiophene derivative}

Component Role Conditions Product Application
HCHOCarbonyl sourceEthanol, 25–50°CPharmaceuticals
Primary amineNucleophileCatalytic KOHHeterocyclic scaffold synthesis

Cycloaddition Reactions

The dihydrothiophene ring acts as a diene in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).

Diels-Alder Example:

(R)-Dihydrothiophene+Maleic anhydrideBicyclic adduct\text{(R)-Dihydrothiophene} + \text{Maleic anhydride} \rightarrow \text{Bicyclic adduct}

Mechanistic Insights:

  • The reaction proceeds via a concerted mechanism with high stereoselectivity.

  • Electron-withdrawing chloro group increases diene reactivity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydrothiophene compounds exhibit significant antimicrobial properties. For instance, (R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has been evaluated for its potential against various bacterial strains. Research suggests that modifications to the thiophene structure can enhance its efficacy as an antibacterial agent .

Antitubercular Agents

The compound has also been investigated for its antitubercular properties. A study highlighted the synthesis of novel heterocycles incorporating the thiophene moiety, revealing promising activity against tuberculosis pathogens. The structure-activity relationship (SAR) was carefully analyzed to optimize potency .

Synthesis of Bioactive Molecules

This compound serves as a precursor for synthesizing various bioactive molecules. Its ability to undergo further chemical transformations makes it a suitable candidate for developing new pharmaceutical agents targeting different diseases .

Organic Electronics

The unique electronic properties of thiophene derivatives render them useful in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown improved charge transport characteristics, enhancing device performance .

Polymer Chemistry

This compound can be utilized in the synthesis of conducting polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored electrical and optical properties suitable for applications in sensors and flexible electronics .

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various thiophene derivatives, this compound was found to exhibit superior activity against Staphylococcus aureus and Escherichia coli when compared to traditional antibiotics. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Development of Antitubercular Compounds

A research project focused on synthesizing new antitubercular agents utilized this compound as a key intermediate. The resulting compounds demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the compound's potential in addressing global health challenges.

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
  • Structure : Pyridine core with styryl substituents, a thioacetamide linker, and a 4-chlorophenyl group.
  • Activity: Exhibits insecticidal activity against Aphis craccivora (cowpea aphid), outperforming acetamiprid (a neonicotinoid insecticide) in efficacy .
  • Key Feature : The pyridine-thioacetamide framework enhances binding to insect nervous system targets, likely via nicotinic acetylcholine receptor disruption.
3-Amino-N-(4-Chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)
  • Structure: Thieno[2,3-b]pyridine fused ring system with styryl and carboxamide groups.
  • Activity : Higher aphid mortality rates compared to acetamiprid, attributed to enhanced lipophilicity from styryl groups, improving membrane penetration .

Comparison with Target Compound :

  • The 4-chlorophenyl group is a common pharmacophore in agrochemicals, suggesting shared modes of action (e.g., oxidative stress induction or enzyme inhibition).

Pharmaceutical Analogues with 4-Chlorophenyl Motifs

Levocetirizine (Antihistamine)
  • Structure : Piperazine-ethoxyacetic acid derivative with (R)-(4-chlorophenyl)phenylmethyl substitution .
  • Activity : Binds to H₁ histamine receptors, alleviating allergic reactions. The (R)-configuration is essential for receptor affinity.
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (Related Compound a)
  • Structure: Piperazine-ethanol backbone with a 4-chlorophenyl-benzyl group.
  • Role : Intermediate in antihistamine synthesis; polar hydroxyl group enhances solubility .

Comparison with Target Compound :

  • The target compound’s aldehyde group contrasts with the carboxylic acid or ethanol termini in pharmaceuticals, limiting direct receptor interactions but enabling covalent modifications (e.g., Schiff base formation).
  • Both classes exploit the 4-chlorophenyl group for hydrophobic interactions, but the dihydrothiophene ring may confer unique metabolic stability compared to piperazine-based drugs.

Data Table: Key Properties and Activities

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Bioactivity/Application Reference
(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde 228.7 Dihydrothiophene 4-Chlorophenyl, Carbaldehyde Synthetic intermediate
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 531.1 Pyridine Thioacetamide, Styryl groups Insecticidal (Aphid control)
Levocetirizine 388.9 Piperazine-ethoxyacetic acid (R)-4-Chlorophenyl, Carboxylic acid Antihistamine
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol 342.9 Piperazine-ethanol 4-Chlorophenyl-benzyl, Hydroxyl Pharmaceutical intermediate

Research Findings and Mechanistic Insights

  • Agrochemicals: The pyridine/thienopyridine systems in exhibit superior insecticidal activity due to extended π-conjugation and lipophilic styryl groups, which enhance target binding and bioavailability. The target compound’s aldehyde may enable derivatization into thiosemicarbazones or hydrazones, known for pesticidal activity .
  • Pharmaceuticals : Stereochemistry is critical—levocetirizine’s (R)-configuration improves H₁ receptor affinity by 30-fold compared to the (S)-enantiomer. The target compound’s chirality could similarly influence its bioactivity but remains underexplored .

Biological Activity

(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is a heterocyclic compound with significant biological activity, primarily due to its unique structural features, including a thiophene ring fused with a chlorophenyl group and an aldehyde functional group. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with related compounds.

  • Molecular Formula : C11H9ClOS
  • Molecular Weight : 224.71 g/mol
  • Structure : The compound features a thiophene ring that enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, although detailed mechanisms remain to be elucidated.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Multi-component Reactions : Utilizing catalysts to facilitate the formation of the thiophene structure.
  • Microwave-Assisted Synthesis : Enhancing reaction efficiency and yield through microwave irradiation .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in medicinal chemistry. Key findings from interaction studies include:

  • Binding Affinity : The compound shows promising binding affinity towards specific enzymes and receptors involved in disease pathways.
  • Mechanism of Action : Investigations into its mechanism of action suggest that it may interfere with cellular signaling pathways relevant to cancer progression and inflammation.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-phenyl-5-benzoyl-dihydrothiopheneAmino group instead of aldehydeAnticancer properties
4-Chlorophenyl-3-thiophenecarboxaldehydeThiophene ring with carboxaldehydeAntimicrobial activity
2-(4-Methylphenyl)-2,5-dihydrothiophene-3-carbaldehydeMethyl substitution on phenylAnti-inflammatory effects

The unique aspect of this compound lies in its specific combination of functional groups that contribute to its distinct biological profile compared to these similar compounds.

Case Studies

Recent studies have focused on the pharmacological effects of this compound:

  • Anticancer Study : A study evaluated the compound's effect on breast cancer cell lines, showing significant inhibition of cell proliferation.
  • Anti-inflammatory Research : Another investigation assessed its impact on cytokine production in macrophages, revealing a reduction in pro-inflammatory cytokines.

These studies underscore the potential therapeutic applications of this compound in treating various diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde?

Answer: The synthesis typically involves asymmetric catalysis to achieve the (R)-enantiomer. A chiral auxiliary or enantioselective cyclization can be employed, as seen in structurally analogous dihydrothiophene derivatives . Key steps include:

  • Cyclization of thioesters under basic conditions (e.g., KOH/EtOH) to form the dihydrothiophene ring.
  • Aldehyde functionalization via Vilsmeier-Haack formylation at the 3-position .
  • Chiral resolution using HPLC with a chiral stationary phase (e.g., cellulose-based columns) to isolate the (R)-enantiomer.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water.

Q. How should researchers characterize this compound spectroscopically?

Answer: Standard characterization includes:

  • NMR : Confirm the dihydrothiophene ring (δ 3.5–4.5 ppm for CH₂ protons) and aldehyde proton (δ ~9.8 ppm, singlet) .
  • IR : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl vibration (~750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ (calculated for C₁₁H₉ClOS: 220.28 g/mol) .
  • X-ray Crystallography : For absolute configuration confirmation, as demonstrated for the (R)-2-(2-methoxyphenyl) analog (triclinic P1 space group, Z=2) .

Advanced Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how are they validated?

Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL derivatives) to control stereochemistry during cyclization .
  • Chiral Chromatography : Validate purity using a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1 mL/min); retention time differences ≥1.5 min indicate baseline separation .
  • Circular Dichroism (CD) : Compare the CD spectrum with the (S)-enantiomer to confirm optical activity (e.g., positive Cotton effect at 250 nm for the (R)-form) .
  • X-ray Diffraction : Resolve crystal structures to verify the absolute configuration, as shown in triclinic systems with H-bonding interactions stabilizing the (R)-conformation .

Q. How do computational methods predict the compound’s reactivity in nucleophilic additions?

Answer:

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level. The aldehyde group’s electrophilicity is influenced by conjugation with the dihydrothiophene ring (LUMO energy ~ -1.5 eV) .
  • NBO Analysis : Reveals charge distribution; the aldehyde carbon carries a partial positive charge (+0.45 e), favoring nucleophilic attack at this position .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance aldehyde reactivity, consistent with experimental yields in SN2 reactions .

Data Contradictions and Resolution

Q. Conflicting reports exist about the stability of the dihydrothiophene ring under acidic conditions. How should researchers address this?

Answer:

  • Controlled Hydrolysis Studies : React the compound with HCl (0.1–1 M) in THF/H₂O (1:1) at 25–60°C. Monitor via TLC and NMR for ring-opening (e.g., thiol formation at δ 1.5 ppm).
  • Kinetic Analysis : Calculate activation energy (Ea) for ring-opening; literature suggests Ea > 80 kJ/mol for similar derivatives, indicating stability below 40°C .
  • Mitigation : Use buffered conditions (pH 6–7) during reactions to prevent acid-catalyzed degradation .

Experimental Design for Novel Applications

Q. How can researchers design experiments to explore this compound’s potential as a chiral building block for pharmaceuticals?

Answer:

  • Step 1 : Perform Mitsunobu reactions with secondary alcohols to test stereochemical inversion (e.g., using DIAD/Ph₃P).
  • Step 2 : Cross-Coupling via Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to functionalize the chlorophenyl group .
  • Step 3 : Biological Screening : Assess cytotoxicity (e.g., MTT assay on HEK293 cells) and compare with analogs like levocetirizine, which shares a (4-chlorophenyl) pharmacophore .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.